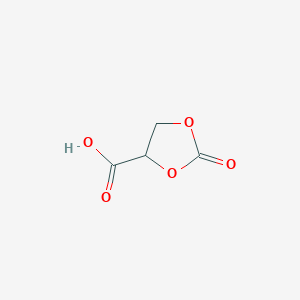
2-Oxo-1,3-dioxolane-4-carboxylic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-Oxo-1,3-dioxolane-4-carboxylic acid (ODCA) is a cyclic keto-carboxylic acid that has gained attention in scientific research due to its potential applications in various fields. ODCA has been synthesized using different methods, and its mechanism of action and physiological effects have been studied extensively.
Aplicaciones Científicas De Investigación
Chemical Intermediate
Due to the presence of a reactive ketone group (C=O) and a nitrile group (C≡N), 2-Oxo-1,3-dioxolane-4-carboxylic acid has the potential to act as a chemical intermediate in organic synthesis. Researchers can utilize it to build more complex molecules by introducing functional groups or modifying existing structures.
Organic Synthesis
As a versatile building block, this compound can participate in various synthetic pathways. Its reactivity allows for the creation of diverse derivatives, making it valuable for designing novel organic molecules. Researchers can explore its use in the synthesis of pharmaceuticals, agrochemicals, and other fine chemicals .
Propiedades
IUPAC Name |
2-oxo-1,3-dioxolane-4-carboxylic acid |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H4O5/c5-3(6)2-1-8-4(7)9-2/h2H,1H2,(H,5,6) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
INDZWIZFONXCIY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(OC(=O)O1)C(=O)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H4O5 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
132.07 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-Oxo-1,3-dioxolane-4-carboxylic acid | |
Q & A
Q1: What are the primary applications of 2-oxo-1,3-dioxolane-4-carboxylic acid and its derivatives?
A: Research indicates that 2-oxo-1,3-dioxolane-4-carboxylic acid and its derivatives show promise as building blocks in polymer chemistry, specifically in polyurethane synthesis. They can act as end groups for blocking amines [] and react with amines, such as amine hardeners, to form hydroxyurethanes []. This property makes them valuable components in developing polyurethane materials with potentially tunable properties.
Q2: How are different alkyl substituents incorporated into the 2-oxo-1,3-dioxolane-4-carboxylic acid structure, and what is the significance of these modifications?
A: Alkyl substituents can be introduced into the 2-oxo-1,3-dioxolane-4-carboxylic acid structure through an esterification process followed by re-etherification []. This method allows for the incorporation of various linear and branched alkyl groups, such as methyl, ethyl, propyl, butyl, pentyl, hexyl, and even longer chains like lauryl []. These modifications are crucial because they can influence the final properties of the resulting polymers, offering a way to tailor the material characteristics for specific applications.
Q3: Can 2-hydroxyethyl 2-oxo-1,3-dioxolane-4-carboxylates be further functionalized for broader applications?
A: Yes, 2-hydroxyethyl 2-oxo-1,3-dioxolane-4-carboxylates offer versatility due to the potential for incorporating various functional groups []. These include hydroxyl groups, ether groups, ester groups, epoxy groups, and double bonds []. The presence of these functional groups can significantly expand the applications of these compounds, allowing for further reactions and modifications to tailor their properties for diverse applications, such as in the development of new polymers or as intermediates in organic synthesis.
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


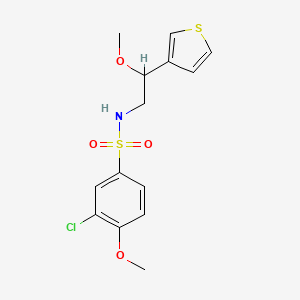

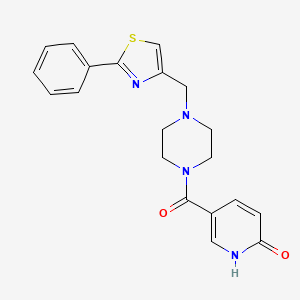
![(2E)-7-chloro-2-[(4-chloroanilino)methylidene]-4H-1,4-benzothiazin-3-one](/img/structure/B2558429.png)

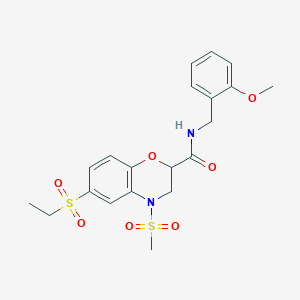


![2-[[1-(4-Methoxy-1-methyl-6-oxopyridine-3-carbonyl)piperidin-3-yl]methoxy]pyridine-4-carbonitrile](/img/structure/B2558436.png)
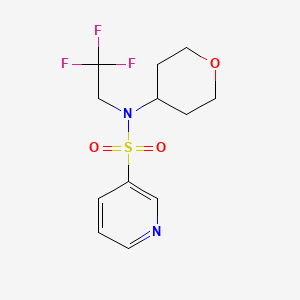
![3-(4-Bromophenyl)-6-({[3-(4-ethylphenyl)-1,2,4-oxadiazol-5-yl]methyl}thio)pyridazine](/img/structure/B2558438.png)
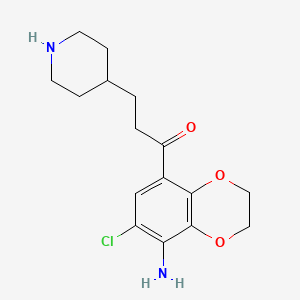
![N-(4-acetylphenyl)-2-{[3-cyano-4-(furan-2-yl)-5-hydroxy-4,6,7,8-tetrahydroquinolin-2-yl]sulfanyl}acetamide](/img/structure/B2558444.png)